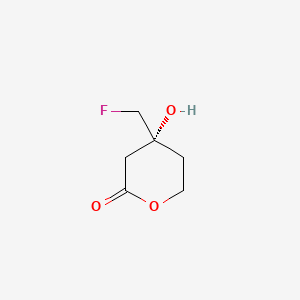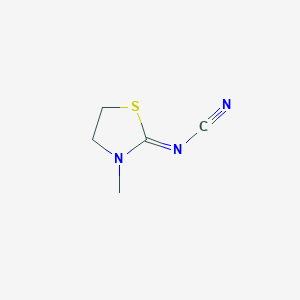![molecular formula C18H19NO4 B14331369 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their fluorescent properties and are widely used in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-[methoxy(methyl)amino]ethanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Applications De Recherche Scientifique
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate has several scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and pigments
Mécanisme D'action
The mechanism of action of 2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This property is exploited in various imaging techniques to visualize biological structures and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: Known for its use in fluorescence microscopy.
Uniqueness
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate is unique due to its specific functional groups, which can be modified to tailor its properties for specific applications.
Propriétés
Formule moléculaire |
C18H19NO4 |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C18H19NO4/c1-19(21-2)11-12-22-18(20)17-13-7-3-5-9-15(13)23-16-10-6-4-8-14(16)17/h3-10,17H,11-12H2,1-2H3 |
Clé InChI |
FWIYCBIWIYAKOW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
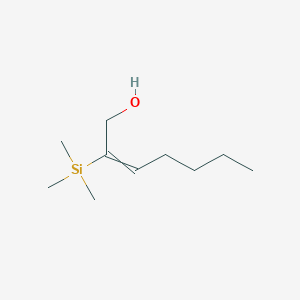
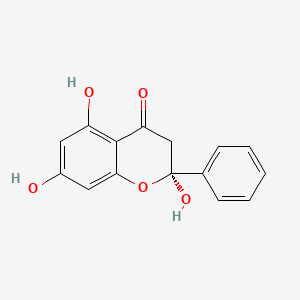
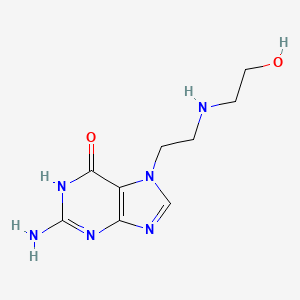
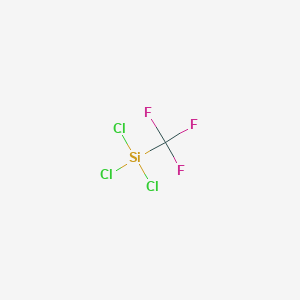
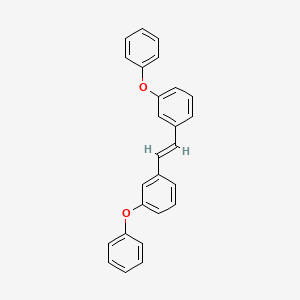
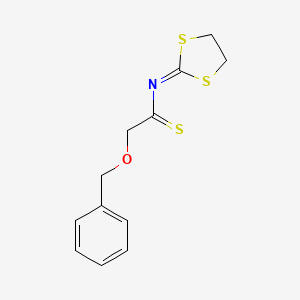
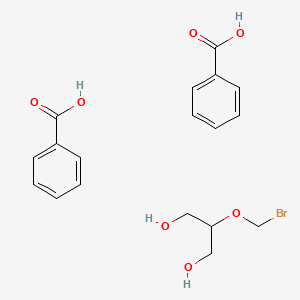

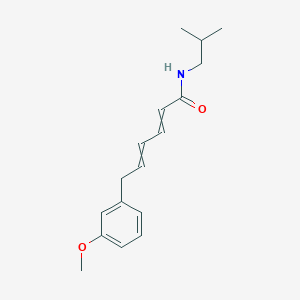

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
